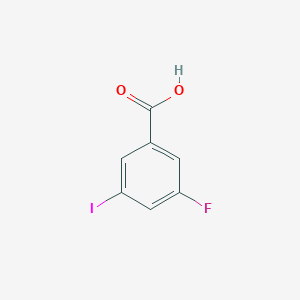

3-Fluoro-5-iodobenzoic acid

Description

The exact mass of the compound 5-Fluoro-3-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWJTQMNTRDRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374584 | |

| Record name | 5-Fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-74-4 | |

| Record name | 3-Fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723294-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodobenzoic Acid from 3-Fluoro-5-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-5-iodobenzoic acid, a valuable building block in medicinal chemistry, starting from 3-fluoro-5-iodoaniline. The synthesis involves a two-step process: the diazotization of the starting aniline followed by a Sandmeyer-type carboxylation reaction. While a specific, detailed experimental protocol for this exact transformation is not extensively documented in readily available literature, this guide constructs a robust and plausible experimental procedure based on well-established chemical principles and analogous transformations.[1]

Physicochemical Data of Reactants and Products

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling. The following tables summarize key quantitative data for 3-fluoro-5-iodoaniline and this compound.

Table 1: Physicochemical Properties of 3-Fluoro-5-iodoaniline

| Property | Value |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | Clear colorless to yellow to orange liquid |

| CAS Number | 660-49-1 |

| Purity | ≥95.0% (by GC) |

| Refractive Index | 1.6400-1.6460 @ 20°C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄FIO₂ |

| Molecular Weight | 266.01 g/mol |

| Appearance | Faint orange to faint red powder |

| CAS Number | 723294-74-4 |

| Purity | ≥95% |

| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Light Sensitive. |

Synthetic Pathway and Mechanism

The conversion of 3-fluoro-5-iodoaniline to this compound is achieved through a Sandmeyer reaction.[2] This class of reactions is a cornerstone in aromatic chemistry for the transformation of an amino group into a variety of functionalities via a diazonium salt intermediate.[2]

The overall reaction is as follows:

Step 1: Diazotization

3-Fluoro-5-iodoaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1]

Step 2: Sandmeyer-type Carboxylation

The unstable diazonium salt is then subjected to a carboxylation reaction. This is a less common variant of the Sandmeyer reaction. A plausible approach involves the use of a copper(I) salt, such as cuprous oxide (Cu₂O), to facilitate the introduction of the carboxylic acid group.[1] The exact mechanism for this carboxylation is not as well-defined as for the more common halogenation or cyanation Sandmeyer reactions.

Detailed Experimental Protocol

The following protocol is a representative procedure based on general methodologies for diazotization and Sandmeyer-type reactions.[1] Optimization may be required to achieve higher yields.

Materials and Reagents:

-

3-Fluoro-5-iodoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Oxide (Cu₂O)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with stirring bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Diazotization of 3-Fluoro-5-iodoaniline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-5-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water. The dissolution may be exothermic, so careful addition and cooling might be necessary.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen gas.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer-type Carboxylation

-

In a separate large beaker or flask, prepare a suspension of cuprous oxide (Cu₂O, catalytic to stoichiometric amount) in water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cuprous oxide suspension with vigorous stirring. The addition may cause foaming and gas evolution (N₂).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities.

-

To isolate the desired carboxylic acid, the aqueous bicarbonate washings should be collected and acidified with concentrated HCl until the solution is acidic to litmus paper.

-

The precipitated crude this compound is then collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Dry the purified crystals under vacuum to obtain this compound.

Safety and Handling

-

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation. The reaction temperature for the diazotization step must be strictly controlled and kept below 5 °C to minimize decomposition.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it to water slowly, never the other way around.

-

3-Fluoro-5-iodoaniline: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.

-

This compound: May cause skin, eye, and respiratory irritation.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Overview

Caption: A simplified overview of the reaction mechanism.

References

Spectroscopic Profile of 3-Fluoro-5-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally verified spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data, offering a foundational resource for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on structure-property relationships and spectral data of similar compounds, such as 3-fluorobenzoic acid and 3-iodobenzoic acid.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 13.0 | broad singlet | - | Carboxylic acid proton (-COOH) |

| ~8.15 | triplet | ~1.5 | H-6 |

| ~7.95 | doublet of doublets | ~8.5, ~1.5 | H-2 |

| ~7.60 | doublet of doublets | ~8.5, ~2.5 | H-4 |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Broadband Proton Decoupled

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carboxylic acid carbon (-COOH) |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-3 (bearing Fluorine) |

| ~140.0 | C-1 |

| ~135.0 | C-6 |

| ~125.0 (d, ³JCF ≈ 8 Hz) | C-4 |

| ~120.0 (d, ³JCF ≈ 8 Hz) | C-2 |

| ~94.0 | C-5 (bearing Iodine) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580 | Medium | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-O-H bend |

| ~1300 | Strong | C-O stretch |

| ~1250 | Strong | C-F stretch |

| ~880 | Strong | C-H out-of-plane bend |

| ~680 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 266 | ~80 | [M]⁺ (Molecular ion) |

| 249 | ~100 | [M - OH]⁺ |

| 221 | ~30 | [M - COOH]⁺ |

| 139 | ~40 | [M - I]⁺ |

| 122 | ~20 | [M - I - OH]⁺ |

| 94 | ~50 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional broadband proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and injecting it into the instrument.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization (EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Determining the Solubility of 3-Fluoro-5-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Fluoro-5-iodobenzoic acid in common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical data in-house. The guide covers both qualitative and quantitative approaches, data presentation, and a visual representation of the experimental workflow.

Introduction

This compound is a halogenated benzoic acid derivative. The presence of a fluorine atom, an iodine atom, and a carboxylic acid group on the benzene ring suggests a molecule with a degree of polarity, but also significant lipophilicity. Understanding its solubility in various organic solvents is crucial for applications in medicinal chemistry, process development, and formulation science. Solubility data informs solvent selection for synthesis, purification, and the preparation of solutions for biological screening.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of a solid compound like this compound involves both initial qualitative assessments and subsequent quantitative measurements.

Qualitative Solubility Assessment

A preliminary assessment provides a rapid indication of solubility in a range of solvents. This is often a precursor to more time-consuming quantitative methods.

Methodology:

-

Dispense approximately 10 mg of this compound into a small test tube or vial.

-

Add 1 mL of the selected organic solvent in small portions.

-

After each addition, cap the container and shake it vigorously for 30-60 seconds.[1]

-

Visually inspect the mixture against a well-lit background.

-

Classify the solubility as:

-

This process should be repeated for a range of common organic solvents with varying polarities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons).

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid solute with the solvent over a defined period.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of stoppered flasks or vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[2]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3][4] The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each flask. To avoid transferring any solid particles, it is crucial to filter the sample through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).

-

Analysis: Quantify the concentration of this compound in the filtered supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate analytical method for this purpose. A calibration curve must be prepared using standard solutions of known concentrations.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Data Presentation

Quantitative solubility data for this compound should be organized in a clear and structured format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at a Specified Temperature

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Halogenated | Dichloromethane | |||

| Chloroform | ||||

| Hydrocarbons | Toluene | |||

| Heptane |

Note: This table is a template for recording experimentally determined data.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of the compound.

References

Unveiling Molecular Architectures: A Technical Guide to the Crystal Structure of 3-Fluoro-5-iodobenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

While the definitive crystal structure of 3-fluoro-5-iodobenzoic acid remains elusive in public databases, a comprehensive analysis of its structural analogs provides critical insights into the molecular geometry, intermolecular interactions, and potential biological implications of this class of compounds. This technical guide offers a comparative examination of the crystallographic data for key analogs, detailed experimental protocols for their characterization, and a look into the structure-activity relationships that are vital for drug discovery and development.

The strategic placement of halogen atoms on a phenyl ring is a powerful tool in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the larger iodine atom can serve as a heavy atom for crystallographic studies and as a handle for further synthetic modifications. Understanding the precise three-dimensional arrangement of these analogs is paramount for predicting their interactions with biological targets.

Comparative Crystallographic Data of Analogs

The following tables summarize the key crystallographic data for several analogs of this compound, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Parameters for Amide Analogs [1][2]

| Parameter | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |

| Chemical Formula | C₁₄H₉F₄NO | C₁₄H₉F₃INO |

| Formula Weight | 283.22 | 375.11 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.0258 (2) | 8.3536 (4) |

| b (Å) | 39.7598 (12) | 7.8991 (4) |

| c (Å) | 7.9941 (3) | 19.3409 (9) |

| α (°) | 90 | 90 |

| β (°) | 115.158 (3) | 97.432 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2444.60 (11) | 1266.43 (11) |

| Z | 8 | 4 |

| Temperature (K) | 173 | 293 |

| R-factor | 0.040 | Not Reported |

Table 2: Crystal Data for Dihalogenated Benzoic Acid Analogs

| Parameter | 3,5-Difluorobenzoic Acid[3] | 3,5-Dichlorobenzoic Acid |

| Chemical Formula | C₇H₄F₂O₂ | C₇H₄Cl₂O₂ |

| Formula Weight | 158.10 | 191.01 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 5.438 (1) | 3.7812 (3) |

| b (Å) | 16.924 (3) | 13.996 (2) |

| c (Å) | 17.589 (4) | 14.514 (2) |

| α (°) | 90 | 90 |

| β (°) | 90.13 (3) | 95.183 (8) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1618.3 (6) | 764.9 (1) |

| Z | 8 | 4 |

| Temperature (K) | 293 | Not Reported |

| R-factor | 0.040 | Not Reported |

Experimental Protocols

The determination of the molecular structure of these analogs follows a well-established experimental workflow involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Analogs

Synthesis of the amide analogs, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, typically involves the coupling of the corresponding benzoic acid with the desired amine. A general procedure is as follows:

-

Acid Activation: Dissolve 3-fluorobenzoic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and a base like N,N-diisopropylethylamine (DIPEA).

-

Amine Coupling: To the activated acid, add the desired amine (e.g., 2-(trifluoromethyl)aniline) (1 equivalent).

-

Reaction and Workup: Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then extracted and purified, typically by column chromatography.

The synthesis of dihalogenated benzoic acids like 3,5-dichlorobenzoic acid can be achieved through various methods, including the Sandmeyer reaction from the corresponding aniline derivative.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the amide analogs, solvents such as ethyl acetate or dichloromethane/hexane mixtures have been used. 3,5-Difluorobenzoic acid crystals were obtained from 1-butanol.[3]

X-ray Diffraction Analysis

The crystal structures are determined using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (e.g., 173 K or 293 K). The collected data is then processed to determine the unit cell parameters and integrated intensities. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing Experimental and Logical Workflows

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 3-Fluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows and biological pathway connections through detailed diagrams.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound (CAS Number: 723294-74-4).[1][2][3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO₂ | [1][4][5][6] |

| Molecular Weight | 266.01 g/mol | [1][3][4][5][6] |

| Melting Point | 219-221 °C | [3] |

| Boiling Point (Predicted) | 329.8 °C at 760 mmHg | [5] |

| Density (Predicted) | 2.074 g/cm³ | [5] |

| XlogP (Predicted) | 2.2 | [7] |

| Appearance | Faint orange to faint red powder; Solid | [1][3] |

Spectroscopic and Hazard Information

| Parameter | Details |

| InChI | InChI=1S/C7H4FIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |

| SMILES | C1=C(C=C(C=C1F)I)C(=O)O |

| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P312, P405, P501.[1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of aromatic carboxylic acids like this compound are outlined below.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[8][9][10][11]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).

-

Approximate Melting Point: A rapid heating run (5-10 °C/minute) is performed to determine an approximate melting range.

-

Accurate Melting Point: A fresh sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/minute).

-

Data Recording: The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range. A pure compound should have a sharp melting range of 1-2 °C.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base solution.[12][13]

Methodology:

-

Sample Preparation: A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The data can be analyzed using first and second derivative plots to accurately determine the equivalence point.

Aqueous Solubility Determination

The solubility of an organic compound in water can be measured by creating a saturated solution and quantifying the dissolved compound.

Methodology:

-

Saturated Solution Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or titration.

-

Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Synthetic Utility and Biological Relevance

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. One common transformation is the conversion to a benzamide, a scaffold found in many pharmaceutical agents.

Halogenated benzamides are of interest in drug discovery. For instance, the benzamide scaffold is a key feature of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy in certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 723294-74-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 723294-74-4 | Benchchem [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | 723294-74-4 [chemnet.com]

- 6. 5-Fluoro-3-iodobenzoic acid - CAS:723294-74-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. PubChemLite - this compound (C7H4FIO2) [pubchemlite.lcsb.uni.lu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. community.wvu.edu [community.wvu.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. web.mit.edu [web.mit.edu]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodobenzoic acid is a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for diverse chemical modifications, making it a valuable starting material for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound, starting from commercially available precursors:

-

Route 1: From 3-Fluoro-5-iodoaniline. This route involves a Sandmeyer-type reaction, where the amino group of 3-Fluoro-5-iodoaniline is converted to a nitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

-

Route 2: From 3-Fluoroaniline. This multi-step synthesis begins with the diazotization of 3-fluoroaniline, followed by iodination to form 1-fluoro-3-iodobenzene. The final step involves the carboxylation of this intermediate.

The following sections provide detailed experimental protocols and data for each of these synthetic pathways.

Route 1: Synthesis from 3-Fluoro-5-iodoaniline

This synthetic approach is a two-step process that begins with the diazotization of 3-fluoro-5-iodoaniline, followed by a cyanation reaction (a variation of the Sandmeyer reaction), and subsequent hydrolysis of the resulting benzonitrile to the target benzoic acid.

Experimental Workflow

The Reactivity Profile of the Carbon-Iodine Bond in 3-Fluoro-5-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] The strategic placement of the fluorine, iodine, and carboxylic acid functionalities on the benzene ring provides a versatile scaffold for molecular elaboration. The carbon-iodine (C-I) bond is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it an invaluable tool for medicinal chemists. This guide provides an in-depth analysis of the C-I bond's reactivity in this compound, focusing on key cross-coupling reactions, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary synthetic route to this compound often starts from 3-fluoroaniline. The synthesis is a multi-step process that involves the conversion of the aniline to the target benzoic acid.[2] A common pathway involves a Sandmeyer-type reaction, where the amino group of 3-fluoroaniline is first converted into a diazonium salt. This intermediate is then subjected to iodination to introduce the iodine atom, followed by the introduction of the carboxylic acid functionality.[2][3]

Caption: Synthesis pathway for this compound.

Reactivity of the Carbon-Iodine Bond: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a low-valent palladium(0) complex, which is the key initiating step in a wide range of cross-coupling reactions. This high reactivity, relative to C-Br or C-Cl bonds, allows for selective transformations. The electron-withdrawing nature of the fluorine and carboxylic acid groups further activates the C-I bond towards this process.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[4] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.[5][6] The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

References

A Technical Guide to the Electronic Effects of Fluorine and Iodine on the Benzoic Acid Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic effects exerted by fluorine and iodine substituents on the benzoic acid ring. Understanding these effects is paramount in medicinal chemistry and drug development, where subtle modifications to a molecule's electronic landscape can profoundly influence its acidity (pKa), reactivity, and ultimately, its pharmacokinetic and pharmacodynamic profiles.

Introduction to Electronic Effects in Substituted Benzoic Acids

The acidity of benzoic acid is significantly modulated by substituents on the aromatic ring. These modifications alter the stability of the benzoate conjugate base through two primary electronic mechanisms:

-

Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs), such as halogens, exert a negative inductive (-I) effect, pulling electron density away from the ring and stabilizing the negative charge of the carboxylate anion. This stabilization increases the acidity of the benzoic acid (lowers the pKa).[1][2][3][4]

-

Resonance Effect (+R/-R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons, like halogens, can donate electron density to the ring via a positive resonance (+R) effect.[5] This donation of electron density can destabilize the carboxylate anion, making the acid less acidic (raising the pKa).[2][3]

The net influence of a substituent is a balance of these competing effects. For halogens, the electron-withdrawing inductive effect (-I) generally dominates over the electron-donating resonance effect (+R).[6]

The Electronic Influence of Fluorine

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive (-I) effect.[1][2][3] This effect strongly stabilizes the conjugate base of benzoic acid, thereby increasing its acidity. However, fluorine also possesses lone pairs in 2p orbitals which can overlap effectively with the 2p orbitals of the ring carbons, leading to a modest +R effect that partially counteracts the inductive pull.[7]

The impact of fluorine on the acidity of benzoic acid varies with its position on the ring:

-

Para-Fluorobenzoic Acid: The +R effect is most pronounced at the para position, which directly opposes the -I effect.

-

Meta-Fluorobenzoic Acid: At the meta position, the resonance effect is negligible, and the acid-strengthening -I effect is the primary influence.

-

Ortho-Fluorobenzoic Acid: The acidity is significantly increased due to the "ortho effect," a complex combination of strong inductive effects (due to proximity) and other steric and electronic factors that are not fully understood.[2]

The Electronic Influence of Iodine

Iodine is significantly less electronegative than fluorine, resulting in a weaker -I effect. Its larger size means the overlap between its 5p orbitals and the carbon 2p orbitals is less efficient, leading to a weaker +R effect compared to fluorine. A key distinguishing feature of iodine is its high polarizability, which can also influence intermolecular interactions.

The positional effects for iodine are analogous to fluorine:

-

Para-Iodobenzoic Acid: A balance of a weak -I and a weak +R effect.

-

Meta-Iodobenzoic Acid: The acidity is primarily dictated by the weak -I effect.

-

Ortho-Iodobenzoic Acid: The ortho effect again leads to a substantial increase in acidity.

Quantitative Data Summary

The electronic effects of substituents can be quantified using pKa values and Hammett substituent constants (σ). The pKa is the negative logarithm of the acid dissociation constant (Ka); a lower pKa indicates a stronger acid. The Hammett constant (σ) quantifies the electronic effect of a substituent; a positive value indicates an electron-withdrawing character that increases acidity.[8][9][10]

Table 1: Comparative pKa Values of Halogenated Benzoic Acids

| Substituent | pKa (ortho) | pKa (meta) | pKa (para) |

| -H (Benzoic Acid) | 4.20 | 4.20 | 4.20 |

| -F | 3.27 | 3.87 | 4.14 |

| -I | 2.86 | 3.86 | 4.00 |

Data compiled from various chemical data sources.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

| -F | +0.34 | +0.06 |

| -I | +0.35 | +0.18 |

Data compiled from various physical organic chemistry literature.

Observations:

-

Both fluorine and iodine increase the acidity of benzoic acid (lower the pKa) compared to the unsubstituted parent molecule, demonstrating the dominance of their electron-withdrawing inductive effects.

-

The ortho-isomers are consistently the most acidic due to the ortho effect.[2]

-

At the para position, the pKa of 4-fluorobenzoic acid is higher than that of 4-iodobenzoic acid, suggesting that the acid-weakening +R effect of fluorine is more significant than that of iodine in this position, partially offsetting its stronger -I effect.[7]

Visualizing Electronic & Experimental Frameworks

The interplay of electronic effects and the workflow for their measurement can be visualized using structured diagrams.

Caption: Logical flow of substituent electronic effects on acidity.

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocols

This method is a reliable standard for determining the pKa of acidic compounds.[11][12]

Objective: To determine the pKa of a substituted benzoic acid by monitoring pH changes during titration with a strong base.

Materials & Apparatus:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette (Class A)

-

Beakers (100 mL)

-

Volumetric flasks

-

Substituted benzoic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)[13][14]

-

Standard pH buffers (pH 4.00, 7.00, 10.00)

-

Deionized water

Procedure:

-

Preparation of Sample Solution: Accurately weigh a quantity of the substituted benzoic acid to prepare a ~1 mM solution (e.g., 20 mL).[13][14] Dissolve the sample in deionized water. If solubility is an issue, a co-solvent like acetonitrile or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa_app).

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4, 7, and 10 buffers.[13][14]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.[13][14] Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Initial Acidification: Make the sample solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[13][14] This ensures the acid is fully protonated at the start.

-

Titration: Fill the burette with standardized 0.1 M NaOH. Add the NaOH in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[14]

-

Data Collection: Continue the titration until the pH reaches approximately 12.[13][14] Collect more data points near the equivalence point, where the pH changes most rapidly.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found visually or by calculating the first derivative of the curve (d(pH)/dV).

-

The volume at the half-equivalence point is exactly half the volume of NaOH needed to reach the equivalence point.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

-

Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[13]

This guide provides a foundational understanding of the distinct electronic characteristics of fluorine and iodine substituents. The interplay between their inductive and resonance effects, quantified by pKa and Hammett constants, offers a powerful tool for the rational design of molecules with tailored acidic properties, a critical aspect of modern drug discovery and development.

References

- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sarthaks.com [sarthaks.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. web.viu.ca [web.viu.ca]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. assets.cambridge.org [assets.cambridge.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to Commercially Available 3-Fluoro-5-iodobenzoic Acid: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available sources, purity levels, and analytical methodologies for 3-Fluoro-5-iodobenzoic acid (CAS No. 723294-74-4). This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its quality crucial for reproducible and reliable research.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, though this can vary between suppliers and batches. Below is a summary of some commercially available sources.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Apollo Scientific | ≥95%[1] | 723294-74-4[1] | - |

| CymitQuimica | ≥95%[2] | 723294-74-4[2] | Appears as a faint orange to faint red powder[2]. |

| Santa Cruz Biotechnology | - | 723294-74-4[3] | Specialty product for proteomics research. |

| Sigma-Aldrich | - | 723294-74-4 | Sources from various partners. |

Potential Impurities

Understanding the potential impurities in this compound is critical for quality control and for avoiding interference in sensitive applications. Impurities can originate from the synthetic route, starting materials, or degradation. A common synthetic pathway to 3-Fluoro-5-iodobenzamide, a derivative of the target compound, starts from 3-fluoro-5-iodoaniline, which is converted to this compound.

Based on this, potential impurities could include:

-

Starting Materials: Residual 3-fluoro-5-iodoaniline.

-

Isomeric Impurities: Other isomers of fluoro-iodobenzoic acid that may form during the synthesis.

-

Residual Solvents: Solvents used in the synthesis and purification processes.

-

By-products of Halogenation: In the synthesis of halogenated benzoic acids, there is a risk of forming over-halogenated or under-halogenated products.

-

Related Compounds: Benzoic acid and other simple aromatic acids could be present as minor impurities.

Figure 1. Logical relationship of potential impurities in this compound.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of aromatic carboxylic acids.

Experimental Protocol (Adapted from a similar compound):

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Figure 2. Experimental workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS system.

-

Analysis: The mass spectrum will show the molecular ion peak, which can be compared to the theoretical mass of this compound (266.01 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment, including quantitative NMR (qNMR).

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals can be used to quantify the compound against a known internal standard in qNMR.

Conclusion

For researchers, scientists, and drug development professionals, ensuring the quality of starting materials like this compound is paramount. This guide provides a foundational understanding of its commercial availability, expected purity, potential impurities, and the analytical methods used for its quality control. It is always recommended to obtain a certificate of analysis from the supplier for each batch and to perform in-house quality control checks, especially for sensitive applications.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the thermal stability and decomposition of 3-Fluoro-5-iodobenzoic acid. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from related halogenated benzoic acids to predict its thermal behavior. It also outlines standard experimental protocols for a detailed thermal analysis.

Physicochemical Properties of this compound

This compound is a halogenated aromatic carboxylic acid.[1][2] Its unique electronic environment, influenced by the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom, makes it a valuable building block in organic synthesis.[2]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 723294-74-4 | [3][4] |

| Molecular Formula | C₇H₄FIO₂ | [3] |

| Molecular Weight | 266.01 g/mol | [3] |

| Appearance | Faint orange to faint red powder | [3] |

| Purity | ≥95% | [3][4] |

| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [3][4] |

Predicted Thermal Stability and Decomposition

The carbon-iodine bond is generally weaker and more susceptible to thermal cleavage than the carbon-fluorine bond.[5] Therefore, it is anticipated that the primary decomposition pathway for this compound would initiate with the cleavage of the C-I bond.

Upon heating, halogenated aromatic compounds can release hazardous gases.[5] For this compound, potential decomposition products could include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and hydrogen fluoride (HF).[5]

To provide context, the melting points of related iodobenzoic and fluorobenzoic acids are presented in Table 2.

Table 2: Melting Points of Related Benzoic Acids

| Compound | Melting Point (°C) | Source |

| 2-Iodobenzoic acid | 161.45 - 161.95 | [6] |

| 3-Iodobenzoic acid | 186.45 - 187.15 | [6] |

| 4-Iodobenzoic acid | 270.55 - 270.85 | [6] |

| 2-Fluorobenzoic acid | 124.35 - 124.65 | [6] |

| 3-Fluorobenzoic acid | 123.55 - 123.85 | [6][7] |

| 3-Bromo-5-iodobenzoic acid | 219 - 221 | [1] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[8][9]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C, or until the decomposition is complete. The heating rate can influence the observed decomposition temperature.[8]

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and exothermic decomposition events.

Objective: To determine the melting point, heat of fusion, and identify any exothermic decomposition events for this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a temperature beyond its melting point, but below its decomposition temperature as determined by TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any exothermic peaks that may indicate decomposition.

-

Visualizations

The following diagrams illustrate a general workflow for thermal analysis and a predicted decomposition pathway for this compound.

Caption: General experimental workflow for the thermal analysis of this compound.

Caption: Predicted primary thermal decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, a predictive analysis based on the behavior of analogous halogenated aromatic compounds suggests that the carbon-iodine bond is the most likely point of initial thermal cleavage. The outlined TGA and DSC protocols provide a robust framework for the empirical determination of its thermal properties. Such experimental investigation is crucial for ensuring the safe handling, storage, and application of this compound in research and drug development, particularly in processes involving elevated temperatures. It is recommended to handle the thermal decomposition of this compound in a well-ventilated fume hood due to the potential release of hazardous gases.[5]

References

- 1. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]

- 2. This compound | 723294-74-4 | Benchchem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 723294-74-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3-Fluoro-5-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials.[1] 3-Fluoro-5-iodobenzoic acid is a valuable building block in medicinal chemistry. The presence of the iodine atom allows for selective cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final products. The resulting 3-fluoro-5-arylbenzoic acids are important intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[2]

These application notes provide a detailed overview, experimental protocols, and representative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |

| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |

| Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups, such as 3,5-difluorophenylboronic acid, may result in lower yields under standard conditions. Optimization of the catalyst, base, or solvent system may be necessary to improve yields for these substrates.[3] |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Dioxane/Water System

This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Dioxane

-

Water

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).

-

Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-5-arylbenzoic acid.[2]

Protocol 2: Environmentally Friendly Suzuki-Miyaura Coupling in Water at Room Temperature

This protocol is based on a highly efficient and environmentally friendly method utilizing water as the solvent at ambient temperature.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.

-

Upon completion of the reaction (which can be monitored by TLC), a precipitate of the product will form.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization if necessary.[3]

dot

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-5-arylbenzoic acid scaffold is a key structural motif in a variety of biologically active molecules. The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to a diverse library of these compounds. For instance, the corresponding benzamide derivatives are important intermediates in the synthesis of targeted kinase inhibitors, such as those targeting the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers.[2] The fluorine atom can enhance drug-like properties, including metabolic stability and binding affinity to the target protein.

dot

Caption: The RAS-RAF-MEK-ERK signaling pathway and the role of kinase inhibitors.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-fluoro-5-arylbenzoic acids from this compound. The reaction is versatile, high-yielding, and tolerant of a wide range of functional groups. The resulting products are valuable intermediates for the development of new therapeutic agents and functional materials. The protocols provided herein offer a solid starting point for researchers to explore the utility of this compound in their own synthetic endeavors.

References

Protocol for Sonogashira Coupling with 3-Fluoro-5-iodobenzoic Acid: Application Notes for Researchers and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a fundamental and versatile transformation in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is highly valued for its mild reaction conditions and broad functional group tolerance.[2][3][4] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the development of pharmaceuticals and functional materials.[1][2]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-fluoro-5-iodobenzoic acid with terminal alkynes. The presence of both a fluorine atom and an iodine atom on the benzoic acid scaffold makes this substrate particularly interesting for drug development. The iodine atom provides a reactive handle for the Sonogashira coupling, while the fluorine atom can enhance metabolic stability and binding affinity of the final product. The resulting 3-fluoro-5-(alkynyl)benzoic acids are versatile intermediates for the synthesis of a wide range of biologically active compounds and molecular probes.

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The acetylide group is then transferred from the copper to the palladium complex.

-

Reductive Elimination: Finally, the diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[2]

Experimental Protocols

This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. The protocol is based on established procedures for similar aryl iodides and can be adapted for various terminal alkynes.[2][5][6][7]

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Reaction Setup and Procedure

-

Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (2.0-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by TLC by observing the consumption of the starting aryl iodide.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-fluoro-5-(alkynyl)benzoic acid.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, which can be considered representative for the reaction with this compound.

| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | RT | 4 | 92 |

| Ethyl 4-iodobenzoate | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | RT | 6 | 88 |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O (0.1) | - | THF/DMA | 75 | 72 | <2 (batch) |

| 2,5-diiodo-N-morpholinebenzamide | Phenylacetylene | Pd₂(dba)₃ (2.5) | 3 | i-Pr₂NH | DMSO | 45 | 1 | 60 |

| 2,5-diiodo-N-morpholinebenzamide | 3-Ethynylpyridine | Pd₂(dba)₃ (2.5) | 3 | i-Pr₂NH | DMSO | 45 | 1 | 86 |

Note: The reaction conditions and yields are highly dependent on the specific substrates and may require optimization.[2][5][6]

Mandatory Visualizations

Sonogashira Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

General Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 7. d-nb.info [d-nb.info]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-5-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[1] This transformation is of paramount importance in pharmaceutical and materials science, where aryl amines are common structural motifs.[1] 3-Fluoro-5-iodobenzoic acid is a valuable building block in medicinal chemistry. Its functionalization via C-N bond formation opens avenues for the synthesis of a diverse range of compounds, including potential enzyme inhibitors and other biologically active molecules.

This document provides a detailed guide for performing the Buchwald-Hartwig amination on this compound, covering recommended starting conditions, a general experimental protocol, and key considerations for reaction optimization.

General Reaction Scheme

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Key Considerations for Reaction Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, particular attention must be paid to the reaction parameters to maximize yield and minimize side reactions.

-

Palladium Source : A variety of Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is generated in situ.[2] Common choices include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate).[3]

-

Ligand Selection : The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, Xantphos) are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] For aryl iodides, bidentate ligands like BINAP have been shown to be effective.[1]

-